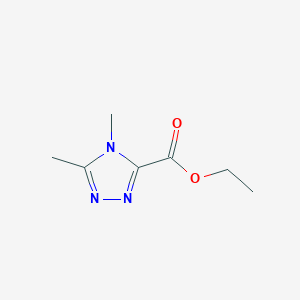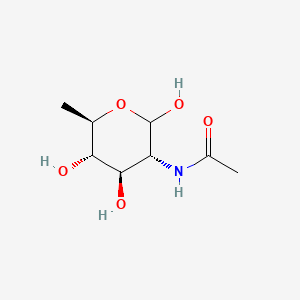
N-Acetyl-D-Quinovosamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-acetylquinovosamine (2-acetamido-2,6-di-deoxy-D-glucose, D-QuiNAc) is a relatively rare amino sugar residue found in the glycans of a few pathogenic gram-negative bacteria. It plays a role in infection and is also found in some gram-positive bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The biosynthesis of D-QuiNAc involves the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to UDP-4-keto-4,6-deoxy-GlcNAc by a UDP-N-acetylglucosamine C4,6-dehydratase enzyme. This intermediate is then reduced to UDP-N-acetyl-quinovosamine by a UDP-4-reductase enzyme in the presence of NADPH .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
D-QuiNAc undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Conversion of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include NADPH for reduction reactions and various oxidizing agents for oxidation reactions .
Major Products
The major products formed from these reactions include various derivatives of D-QuiNAc, such as UDP-4-keto-4,6-deoxy-GlcNAc and UDP-N-acetyl-quinovosamine .
Scientific Research Applications
D-QuiNAc has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex glycans and glycoproteins.
Biology: Studied for its role in bacterial infection and its presence in bacterial polysaccharides.
Medicine: Potential target for the development of novel antimicrobial drugs.
Industry: Used in the production of glycan-based materials and as a research tool in glycoscience
Mechanism of Action
The mechanism of action of D-QuiNAc involves its incorporation into bacterial glycans, where it can affect the structure and function of these molecules. The enzymes involved in its biosynthesis, such as UDP-N-acetylglucosamine C4,6-dehydratase and UDP-4-reductase, play crucial roles in its formation and incorporation into glycans .
Comparison with Similar Compounds
Similar Compounds
N-acetylglucosamine (GlcNAc): A common amino sugar found in many organisms.
N-acetylgalactosamine (GalNAc): Another amino sugar with similar structure and function.
Uniqueness
D-QuiNAc is unique due to its relatively rare occurrence and specific role in bacterial infection. Unlike GlcNAc and GalNAc, which are more widespread, D-QuiNAc is primarily found in certain pathogenic bacteria .
Properties
Molecular Formula |
C8H15NO5 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-methyloxan-3-yl]acetamide |
InChI |
InChI=1S/C8H15NO5/c1-3-6(11)7(12)5(8(13)14-3)9-4(2)10/h3,5-8,11-13H,1-2H3,(H,9,10)/t3-,5-,6-,7-,8?/m1/s1 |
InChI Key |
XOCCAGJZGBCJME-ZQLGFOCFSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)NC(=O)C)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)O)NC(=O)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


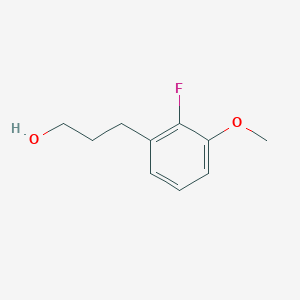

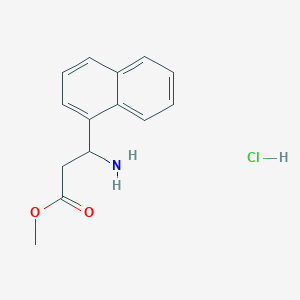
![4-[N-[(7-chloroquinolin-4-yl)amino]-C-methylcarbonimidoyl]-1,3-thiazol-2-amine](/img/structure/B12440603.png)
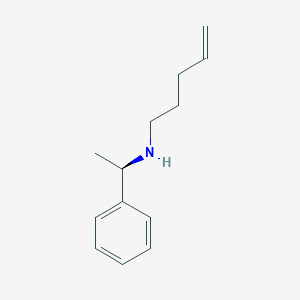
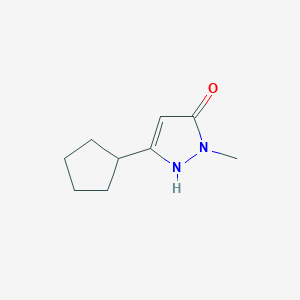
![2-[(2E,6E,10E,14E,18E,22E,26Z,30E,34E)-3,7,11,15,19,23,27,31,35,39-Decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-YL]-3-methylnaphthalene-1,4-dione](/img/structure/B12440628.png)
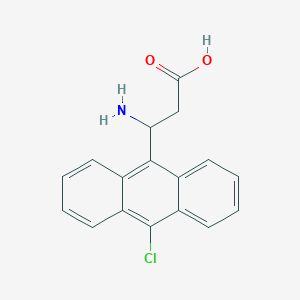
![[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,6aR,6bS,10R,12aS)-10-[(2R,3S,4R,5R)-3,5-dihydroxy-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12440637.png)
![[(4-Bromo-2-fluorophenyl)methyl]hydrazine](/img/structure/B12440640.png)


![1-Boc-4-[(3-fluoro-phenylamino)-methyl]-piperidine](/img/structure/B12440648.png)
